
Petasitenine
Descripción general
Descripción
Petasitenine, also known as fukinotoxine, is an otonecine-type pyrrolizidine alkaloid. It is primarily isolated from the plant Petasites japonicus, commonly known as Japanese butterbur. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds found in various plant species, and they are known for their complex structures and potential toxicity.
Mecanismo De Acción
Target of Action
Petasitenine, also known as Fukinotoxin, is a pyrrolizidine alkaloid found in the plant Petasites japonicus Related compounds from the same plant have been shown to interact with ppar-γ pathway signaling .
Mode of Action
It is known to cause lactate dehydrogenase leakage, indicating damage to the cell membrane, and exhibits hepatotoxicity . This suggests that this compound may interact with cellular membranes or enzymes involved in lactate dehydrogenase metabolism.
Biochemical Pathways
It is known to cause hepatotoxicity , which suggests it may affect liver metabolic pathways. Additionally, related compounds from Petasites japonicus have been shown to inhibit PPAR-γ pathway signaling , which plays a crucial role in adipogenesis, suggesting that this compound might also influence this pathway.
Pharmacokinetics
A study on neothis compound, a related compound, showed that it was rapidly absorbed and converted to this compound after oral administration in rats . This suggests that this compound may also be rapidly absorbed and metabolized in the body.
Result of Action
This compound is known to cause lactate dehydrogenase leakage, indicating damage to the cell membrane, and exhibits hepatotoxicity . This suggests that the molecular and cellular effects of this compound’s action include cell membrane damage and potential liver toxicity.
Action Environment
It is known that the plant petasites japonicus, from which this compound is derived, is widely consumed as a water-soluble pyrrolizidine alkaloid-producing plant . This suggests that the plant’s growth conditions and preparation methods could potentially influence the action and efficacy of this compound.
Análisis Bioquímico
Biochemical Properties
Petasitenine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the primary enzymes involved in the metabolism of this compound is cytochrome P450. This enzyme catalyzes the deacetylation of neothis compound to form this compound. Additionally, this compound has been shown to interact with lactate dehydrogenase, leading to leakage of this enzyme from hepatocyte-like cells . These interactions highlight the compound’s potential to disrupt normal cellular functions and contribute to its hepatotoxic effects.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatocyte-like cells, this compound has been observed to induce chromosomal aberrations, unscheduled DNA synthesis, and transformation . These effects suggest that this compound can interfere with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cause lactate dehydrogenase leakage further indicates its potential to compromise cell membrane integrity and disrupt metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to DNA and proteins, leading to the formation of DNA adducts and protein adducts. These adducts can result in mutations and chromosomal aberrations, contributing to the compound’s carcinogenic potential . Additionally, this compound inhibits the activity of certain enzymes, such as cytochrome P450, which plays a crucial role in its own metabolism . This inhibition can lead to the accumulation of this compound and its metabolites, exacerbating its toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is slowly cleared from plasma, leading to prolonged exposure and potential accumulation in tissues . Studies have shown that this compound can induce long-term effects on cellular function, including sustained DNA damage and chromosomal aberrations . The stability and degradation of this compound in vitro and in vivo are critical factors influencing its temporal effects and overall toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At higher doses, this compound has been shown to cause hepatotoxicity and carcinogenicity . Threshold effects have been observed, where doses above a certain level result in pronounced adverse effects, including liver damage and tumor formation. These findings underscore the importance of dose-dependent toxicity in evaluating the safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The deacetylation of neothis compound to this compound is a key metabolic step catalyzed by cytochrome P450 . This pathway highlights the role of this compound in the metabolism of pyrrolizidine alkaloids and its potential to influence metabolic flux and metabolite levels. The accumulation of this compound and its metabolites can disrupt normal metabolic processes and contribute to its toxic effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound’s localization and accumulation in specific tissues, such as the liver, are influenced by these interactions . The compound’s ability to bind to DNA and proteins also affects its distribution and contributes to its toxic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the nucleus and cytoplasm, where it interacts with DNA and proteins . These interactions can lead to the formation of DNA adducts and protein adducts, resulting in mutations and chromosomal aberrations. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential factors influencing its subcellular localization and overall toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Petasitenine can be synthesized through chemical conversion from other known alkaloids. The structure of this compound was determined by spectroscopic analyses and chemical conversion from the known alkaloid secothis compound . The synthetic route involves the use of specific reagents and conditions to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and isolation from Petasites japonicus. The plant material is processed to extract the alkaloids, which are then purified using chromatographic techniques. The extraction process may involve solvents such as methanol or ethanol, followed by purification steps to isolate this compound from other alkaloids present in the plant .
Análisis De Reacciones Químicas
Types of Reactions: Petasitenine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and studying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles to introduce new functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Petasitenine has several scientific research applications across various fields:
Chemistry: this compound is studied for its unique chemical structure and reactivity
Biology: In biological research, this compound is examined for its effects on cellular processes and its potential as a bioactive compound.
Medicine: this compound’s potential toxicity and pharmacological properties are of interest in medical research. Studies focus on its hepatotoxicity and potential therapeutic applications.
Comparación Con Compuestos Similares
Neopetasitenine: Another otonecine-type pyrrolizidine alkaloid isolated from Petasites japonicus. It has similar chemical properties but differs in its specific biological effects.
Senkirkine: A related pyrrolizidine alkaloid with distinct structural features and biological activities.
Uniqueness of this compound: this compound is unique due to its specific chemical structure and the particular biological effects it exerts. Its hepatotoxicity and potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
IUPAC Name |
(1R,3'R,4R,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO7/c1-11-9-19(12(2)27-19)17(23)26-14-6-8-20(4)7-5-13(15(14)21)10-25-16(22)18(11,3)24/h5,11-12,14,24H,6-10H2,1-4H3/b13-5-/t11-,12-,14-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQLULNMKQAIQL-PFDMWMSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Petasitenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60102-37-6 | |
| Record name | Petasitenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60102-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Petasitenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060102376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PETASITENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/737TK4X375 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Petasitenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 - 130 °C | |
| Record name | Petasitenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-3-[3-(3-chlorophenyl)-1,5,5-trimethyl-2-oxoimidazolidin-4-yl]urea](/img/structure/B1232210.png)
![2-[2,5-Diethoxy-4-(4-morpholinyl)anilino]-1-(4-methyl-1-piperidinyl)-1-propanone](/img/structure/B1232213.png)
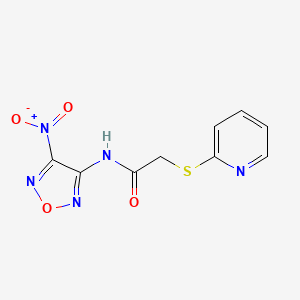
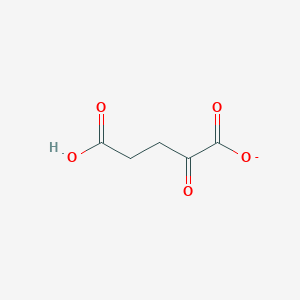
![4-[3-(3-dioxaziridinyl)phenyl]-5-(3-hydroxy-1-oxopropyl)-2,6-dimethyl-1-prop-2-ynyl-4H-pyridine-3-carboxylic acid methyl ester](/img/structure/B1232217.png)
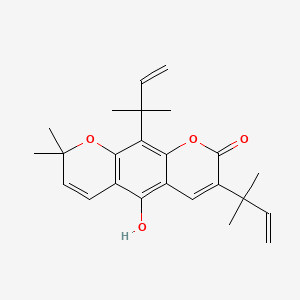
![[(1'S,2S,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',5',9',10',13'-pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate](/img/structure/B1232219.png)
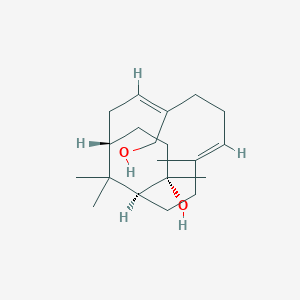
![N'-[4-(diethylamino)benzylidene]-2-furohydrazide](/img/structure/B1232221.png)
![2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/new.no-structure.jpg)

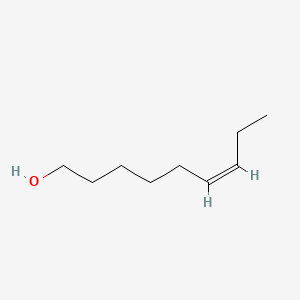
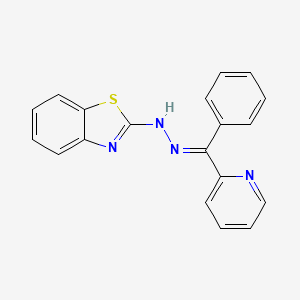
![(1S,4aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1232230.png)
